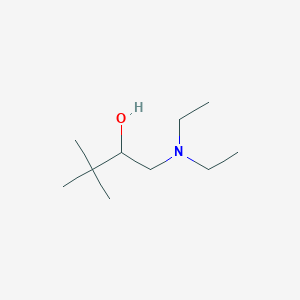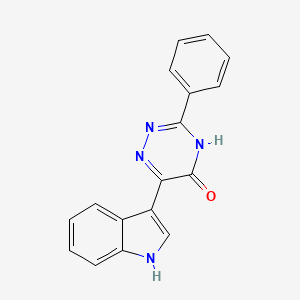
6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one: is a heterocyclic compound that features both indole and triazine moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one typically involves the condensation of an indole derivative with a triazine precursor. One common method involves the reaction of 3-phenyl-1,2,4-triazin-5-one with an indole-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one can undergo a variety of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The triazine ring can be reduced to form dihydrotriazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
Chemistry: In organic synthesis, 6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one serves as a versatile intermediate for the construction of more complex heterocyclic compounds.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its anticancer properties, with studies showing that derivatives of this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis .
Industry: In the material science industry, this compound can be used as a precursor for the synthesis of advanced materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities .
Mechanism of Action
The mechanism of action of 6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one in biological systems involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells. This is achieved through the activation of apoptotic pathways, including the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases .
Comparison with Similar Compounds
2-Oxo-1,2-dihydro-3H-indol-3-ylidene derivatives: These compounds share the indole moiety and exhibit similar chemical reactivity.
3-Phenyl-1,2,4-triazin-5-one derivatives: These compounds share the triazine moiety and have comparable chemical properties
Uniqueness: 6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one is unique due to the combination of both indole and triazine moieties in a single molecule.
Properties
CAS No. |
193764-35-1 |
|---|---|
Molecular Formula |
C17H12N4O |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
6-(1H-indol-3-yl)-3-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H12N4O/c22-17-15(13-10-18-14-9-5-4-8-12(13)14)20-21-16(19-17)11-6-2-1-3-7-11/h1-10,18H,(H,19,21,22) |
InChI Key |
KJQKMFBZRHCRDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=O)N2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


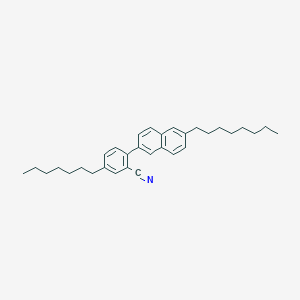

![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)

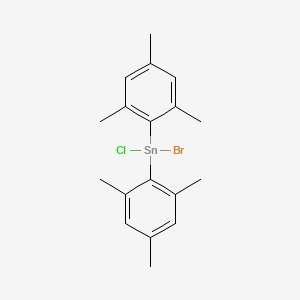

![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)
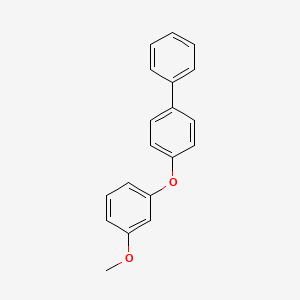

![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
